molecular formula C16H18N2O2S B4855734 N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea

Cat. No. B4855734
M. Wt: 302.4 g/mol
InChI Key: NHUILPBETKTUPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thiourea derivative and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea acts as a potent antioxidant and scavenges ROS and RNS by donating a hydrogen atom to these species. This reaction leads to the formation of stable products and prevents cellular damage. N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has also been found to inhibit the activity of nitric oxide synthase, which is an enzyme involved in the production of RNS.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cellular damage, reduce inflammation, and improve mitochondrial function. N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has also been found to have a protective effect against ischemia-reperfusion injury, which is a common complication of organ transplantation.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic to cells and animals at low concentrations. However, N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has some limitations, such as its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea in scientific research. One potential area of research is the use of N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has also been found to have a protective effect against radiation-induced cellular damage, making it a potential agent for the treatment of cancer. Further research is needed to explore the potential of N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea in these areas.
Conclusion:
In conclusion, N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been found to have various biochemical and physiological effects and has potential therapeutic applications for the treatment of various diseases. Further research is needed to explore the full potential of N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea in these areas.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has been used in various scientific research studies due to its ability to scavenge reactive oxygen species (ROS) and nitrogen species (RNS). ROS and RNS are known to cause cellular damage and are associated with various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-(3,4-dimethoxyphenyl)-N'-(4-methylphenyl)thiourea has been found to have a protective effect against ROS and RNS, making it a potential therapeutic agent for the treatment of these diseases.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-4-6-12(7-5-11)17-16(21)18-13-8-9-14(19-2)15(10-13)20-3/h4-10H,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUILPBETKTUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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